3,5-Dihydroxy-alpha-(isopropylaminomethyl)benzyl alcohol hemisulfate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
5874-97-5 |
|---|---|
Molecular Formula |
C11H19NO7S |
Molecular Weight |
309.34 g/mol |
IUPAC Name |
5-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,3-diol;sulfuric acid |
InChI |
InChI=1S/C11H17NO3.H2O4S/c1-7(2)12-6-11(15)8-3-9(13)5-10(14)4-8;1-5(2,3)4/h3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
KSADBGVWHQJPAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(C1=CC(=CC(=C1)O)O)O.OS(=O)(=O)O |
Appearance |
White to off-white crystalline powder. |
Other CAS No. |
5874-97-5 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
>39 [ug/mL] (The mean of the results at pH 7.4) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Alotec Alupent Astmopent Metaprel Metaproterenol Metaproterenol Polistirex Metaproterenol Sulfate Orciprenaline Orciprenaline Sulfate Polistirex, Metaproterenol |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Metaproterenol Sulfate
Mechanism of Action at Adrenergic Receptors
The primary pharmacological activity of metaproterenol (B1677457) sulfate (B86663) is centered on its interaction with adrenergic receptors, a class of G protein-coupled receptors that are crucial in regulating various physiological processes.
Metaproterenol sulfate functions as a direct-acting sympathomimetic agent, specifically a beta-adrenergic receptor agonist. patsnap.compatsnap.com It demonstrates a moderate selectivity for beta-2 (β2) adrenergic receptors, which are predominantly located in the smooth muscle of the bronchi in the lungs. patsnap.compatsnap.compdr.netrxlist.com This preferential binding to β2 receptors is the cornerstone of its therapeutic action in respiratory diseases. patsnap.comrxlist.com While it has a higher affinity for β2 receptors, it is not entirely selective and can also stimulate beta-1 (β1) adrenergic receptors, which are primarily found in the heart. patsnap.compatsnap.com This cross-reactivity is generally minimal at therapeutic doses but can lead to cardiovascular effects. patsnap.compatsnap.com Furthermore, metaproterenol sulfate has minimal to no effect on alpha-adrenergic receptors. pdr.netpediatriconcall.com In vitro studies have confirmed its preferential effect on β2-adrenergic receptors when compared to isoproterenol (B85558). rxlist.com
Receptor Selectivity of Metaproterenol Sulfate
| Receptor Type | Effect of Metaproterenol Sulfate | Primary Location of Receptor |
|---|---|---|
| Beta-2 (β2) Adrenergic | Agonist (Preferential) | Bronchial Smooth Muscle |
| Beta-1 (β1) Adrenergic | Some Agonist Activity | Heart |
| Alpha (α) Adrenergic | Minimal to No Effect | Various Tissues |
The binding of metaproterenol sulfate to β2-adrenergic receptors initiates a cascade of intracellular events. patsnap.com This binding activates the enzyme adenylyl cyclase. patsnap.compatsnap.comrxlist.comnih.gov Activated adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). patsnap.compatsnap.comrxlist.comnih.gov The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). patsnap.com This signaling pathway is the primary mechanism through which metaproterenol exerts its pharmacological effects. patsnap.comrxlist.comnih.gov
Cellular and Tissue-Level Pharmacological Responses
The activation of the β2-adrenergic receptor signaling cascade by metaproterenol sulfate translates into several key pharmacological responses at the cellular and tissue levels, contributing to its therapeutic efficacy in respiratory disorders.
The elevated levels of cAMP, triggered by metaproterenol sulfate, lead to the activation of PKA, which in turn phosphorylates various target proteins within the bronchial smooth muscle cells. patsnap.com This phosphorylation inhibits the mechanisms responsible for smooth muscle contraction and promotes muscle relaxation. patsnap.com The direct consequence of this is the relaxation of the bronchial smooth muscle, resulting in bronchodilation. patsnap.compatsnap.comontosight.ai This widening of the airways facilitates easier airflow into and out of the lungs, thereby alleviating symptoms of bronchospasm such as wheezing and shortness of breath. patsnap.com
In addition to its potent bronchodilatory effects, metaproterenol sulfate exhibits modulatory effects on inflammation. patsnap.commedchemexpress.com Through its interaction with β2-receptors on inflammatory cells, particularly mast cells, it can inhibit the release of inflammatory mediators. rxlist.comnih.govdrugs.com Research has also indicated that metaproterenol can downregulate the nuclear factor-kappa B (NF-κB) signaling pathway. medchemexpress.comchemsrc.com Specifically, treatment with metaproterenol has been shown to enhance the interaction between β-arrestin2 and IκBα, leading to the downregulation of NF-κB in certain cell types. medchemexpress.comchemsrc.comchemsrc.com This action can attenuate pro-inflammatory responses. medchemexpress.com
Research Findings on Anti-Inflammatory Effects of Metaproterenol
| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
|---|---|---|---|---|
| THP-1 cells and bone marrow macrophages | 10 μM | 74 hours | Enhanced β-arrestin2 and its interaction with IκBα; Led to downregulation of NF-κB | medchemexpress.comchemsrc.comchemsrc.com |
Structure-Activity Relationships of Metaproterenol
The pharmacological activity and selectivity of metaproterenol are intrinsically linked to its chemical structure, which is a derivative of β-phenylethylamine. uobasrah.edu.iqpharmacy180.com Modifications to the aromatic ring and the amino group of this parent structure significantly influence receptor selectivity and metabolic stability. uobasrah.edu.iqpharmacy180.com Metaproterenol's design represents a key modification of the earlier non-selective beta-agonist, isoproterenol. pharmacy180.comacs.org
Role of the Resorcinol (B1680541) Ring System
A critical structural feature of metaproterenol is the presence of a resorcinol ring, where the hydroxyl groups are positioned at the 3 and 5 locations of the phenyl ring. pharmacy180.combiolife-publisher.it This is a significant departure from catecholamine-based agonists like isoproterenol, which possess a catechol (3,4-dihydroxy) ring system. pharmacy180.com
The primary advantage of the resorcinol structure is its resistance to metabolism by the enzyme catechol-O-methyltransferase (COMT). uobasrah.edu.iqpharmacy180.comuobaghdad.edu.iq COMT rapidly metabolizes compounds with a catechol moiety, leading to poor oral activity and a short duration of action. pharmacy180.com Because the resorcinol ring is not a substrate for COMT, metaproterenol exhibits improved absorption characteristics and a longer duration of action compared to its catechol-containing counterparts. uobasrah.edu.iqdamaspharmacy.sy
Furthermore, replacing the catechol group of isoproterenol with the resorcinol structure confers selectivity for the β2-receptor. uobasrah.edu.iqpharmacy180.com While isoproterenol is a potent non-selective β-agonist, the 3,5-dihydroxy substitution pattern in metaproterenol enhances its affinity for β2-adrenergic receptors over β1-receptors. biolife-publisher.it
Table 1: Comparison of Isoproterenol and Metaproterenol Structures and Properties
| Feature | Isoproterenol | Metaproterenol |
| Aromatic Ring System | Catechol (3,4-dihydroxy) | Resorcinol (3,5-dihydroxy) |
| Metabolism by COMT | Yes | No uobasrah.edu.iqpharmacy180.comuobaghdad.edu.iq |
| Receptor Selectivity | Non-selective β-agonist | Selective β2-agonist uobasrah.edu.iqpharmacy180.com |
| Oral Activity | Poor pharmacy180.com | Good pharmacy180.com |
| Duration of Action | Short | Longer uobasrah.edu.iqdamaspharmacy.sy |
Influence of the N-isopropyl Group on Selectivity
The substituent attached to the amino nitrogen of the β-phenylethylamine side chain is a key determinant of α- or β-receptor selectivity. uobasrah.edu.iqpharmacy180.com The structure-activity relationship for adrenergic agonists shows that as the size of the N-substituent increases, the activity at α-receptors decreases while activity at β-receptors increases. pharmacy180.comdamaspharmacy.sy
Metaproterenol features an N-isopropyl group, which is identical to the N-substituent in isoproterenol. acs.org This bulky alkyl group is crucial for conferring high affinity for beta-adrenergic receptors while minimizing interaction with alpha-adrenergic receptors. pharmacy180.com Primary and secondary amines generally exhibit good adrenergic activity. uobasrah.edu.iq The presence of the secondary amine with a bulky isopropyl group in metaproterenol's structure is a primary reason for its classification as a β-adrenergic agonist. pharmacy180.comdamaspharmacy.sy While this group is essential for β-receptor activity, the selectivity between β1 and β2 subtypes is more significantly influenced by the structure of the aromatic ring. pharmacy180.combiolife-publisher.it However, the N-isopropyl group is considered a foundational component for potent beta-adrenergic stimulation. nih.gov
Table 2: Summary of Structure-Activity Relationships for Metaproterenol
| Structural Feature | Chemical Moiety | Pharmacological Significance |
| Aromatic Ring | Resorcinol (3,5-dihydroxy) | Confers resistance to COMT metabolism, leading to longer duration of action and oral bioavailability. uobasrah.edu.iquobaghdad.edu.iqdamaspharmacy.sy Contributes to β2-receptor selectivity. pharmacy180.combiolife-publisher.it |
| Side Chain Amine | N-isopropyl group | The bulky alkyl group decreases α-receptor affinity and increases β-receptor affinity. pharmacy180.comdamaspharmacy.sy |
| Side Chain Alcohol | β-hydroxyl group | Important for direct agonist activity at adrenergic receptors. uobasrah.edu.iqwikipedia.org |
Metabolism and Pharmacokinetics of Metaproterenol Sulfate Pre Clinical and Mechanistic Focus
Absorption Characteristics
Following oral administration, metaproterenol (B1677457) sulfate (B86663) is well-absorbed from the gastrointestinal tract. However, it is subject to extensive first-pass metabolism, which significantly reduces its oral bioavailability. Studies in humans have shown that, on average, less than 10% of an orally administered dose is absorbed into the systemic circulation as the intact drug researchgate.netnih.gov.
A key feature of its absorption profile is significant metabolism within the gut wall. The primary metabolite, a sulfate conjugate, is understood to be formed in the gut prior to the drug reaching systemic circulation researchgate.netnih.govijnrd.org. This presystemic metabolism in the gastrointestinal tract is a major contributor to the low percentage of unchanged drug that becomes available systemically.
Biotransformation Pathways
The biotransformation of metaproterenol is characterized by a specific conjugation pathway and a notable resistance to major enzymatic degradation routes that affect other similar compounds.
The predominant metabolic pathway for metaproterenol in humans is sulfate conjugation monash.edu. Following oral administration, the drug is primarily biotransformed into its polar sulfate conjugate, metaproterenol-3-O-sulfate nih.govijnrd.org. This conjugation occurs largely within the gut researchgate.netnih.gov. Research has indicated that glucuronide conjugates have not been isolated, suggesting this is not a significant pathway for metaproterenol's metabolism researchgate.netnih.govijnrd.org.
Metaproterenol's chemical structure, specifically its resorcinol (B1680541) nucleus with hydroxyl groups at the 3 and 5 positions of the benzene (B151609) ring, confers resistance to enzymatic degradation by catechol-O-methyltransferase (COMT) researchgate.netnih.govijnrd.org. COMT is a key enzyme in the metabolism of catecholamines (compounds with hydroxyl groups at the 3 and 4 positions), but it does not metabolize metaproterenol because it is not a true catechol derivative nih.gov. Similarly, metaproterenol is not a substrate for monoamine oxidase (MAO), an enzyme responsible for the oxidative deamination of many neurotransmitters researchgate.netsemanticscholar.org. This resistance to both COMT and MAO contributes to its pharmacological activity profile.
Excretion Mechanisms
The elimination of metaproterenol and its metabolites occurs primarily through the kidneys. Following its extensive biotransformation, the main compound excreted in the urine is the metaproterenol-O-sulfate conjugate monash.eduresearchgate.net. Studies have shown that approximately 40% of the drug is accounted for in the urine researchgate.net.
A study involving a sustained-release formulation of orciprenaline-sulfate (metaproterenol sulfate) provided specific insights into its excretion kinetics.
Table 1: Excretion Data from a Pharmacokinetic Study of Sustained-Release Orciprenaline Sulfate monash.edu
| Parameter | Finding | Time Frame |
| Urinary Excretion | 10.7% (± 2.5%) of administered radioactivity | 72 hours |
| Primary Excreted Form | Sulfate-conjugate | - |
| Minor Excreted Product | ~5% as 4,6,8-trihydroxy-N-isopropyl-tetrahydroisoquinoline | - |
This minor product is identified as a condensation product of orciprenaline and formaldehyde (B43269) monash.edu.
Transdermal Permeation Studies and Enhancer Effects
The transdermal route offers a potential alternative for drug administration by bypassing first-pass metabolism. This involves the permeation of a drug across the skin barrier, a process that can often be facilitated by chemical or physical permeation enhancers. However, a review of available scientific literature reveals a lack of specific studies on the transdermal permeation of metaproterenol sulfate. While extensive research exists on the development of transdermal patches and the use of various enhancers for other cardiovascular drugs, such as metoprolol, specific data regarding the feasibility, permeation rates, or the effect of enhancers on metaproterenol sulfate delivery through the skin could not be identified. Therefore, the characteristics of metaproterenol sulfate's transdermal permeation and the potential effects of enhancers remain uninvestigated.
Chemical Synthesis and Synthetic Strategies of Metaproterenol Sulfate
Conventional Synthetic Routes (e.g., from substituted acetophenone, reductive amination)
A prevalent method for synthesizing metaproterenol (B1677457) involves a multi-step process commencing with a substituted acetophenone. A common starting material is 3,5-dibenzyloxy-α-bromoacetophenone. The synthesis proceeds through the formation of an intermediate which is then subjected to reductive amination.
Reductive amination is a cornerstone of this synthesis, converting a carbonyl group (in this case, from a ketone intermediate) into an amine. wikipedia.orglibretexts.org This process typically occurs in a one-pot reaction where the carbonyl compound reacts with an amine (isopropylamine for metaproterenol synthesis) to form an imine intermediate. wikipedia.orgmasterorganicchemistry.com This imine is not isolated but is reduced in situ to the final amine. mdpi.com The equilibrium is driven towards imine formation through dehydration, and a suitable reducing agent then converts the C=N bond to a C-N single bond. wikipedia.org
Various reducing agents can be employed for this step, with sodium borohydride (B1222165) (NaBH₄) and its derivatives, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), being frequently used in laboratory and industrial settings. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org Sodium triacetoxyborohydride is noted for its mildness and selectivity in reducing the imine intermediate without affecting other sensitive functional groups. organic-chemistry.org The final step in the synthesis of metaproterenol from the protected precursor involves the removal of the benzyl (B1604629) protecting groups, typically through catalytic hydrogenation, to yield the free phenolic hydroxyl groups. The sulfate (B86663) salt is then formed by reacting the metaproterenol free base with sulfuric acid.
Table 1: Key Stages in a Conventional Metaproterenol Synthesis
| Stage | Description | Key Reagents |
|---|---|---|
| 1. Starting Material | A protected dihydroxyacetophenone derivative. | 3,5-Dibenzyloxyacetophenone |
| 2. Bromination | Introduction of a bromine atom at the alpha-position to the ketone. | Bromine (Br₂) |
| 3. Amination | Reaction with isopropylamine (B41738) to form an amino-ketone intermediate. | Isopropylamine |
| 4. Reductive Amination | Reduction of the ketone to a hydroxyl group and formation of the secondary amine. | Sodium borohydride (NaBH₄) or similar reducing agent. |
| 5. Deprotection | Removal of benzyl protecting groups to expose the phenolic hydroxyls. | H₂, Palladium catalyst (Pd/C) |
| 6. Salt Formation | Reaction with sulfuric acid to form the final sulfate salt. | Sulfuric Acid (H₂SO₄) |
Stereochemical Considerations in Synthesis (racemic mixture)
The structure of metaproterenol contains a chiral center at the carbon atom bearing the hydroxyl group and the isopropylamino group. Standard chemical synthesis routes, such as the reductive amination described, are typically not stereoselective. ardena.com This means that during the reduction of the imine or ketone precursor, the hydride reducing agent can attack the planar carbonyl or imine group from either face with equal probability.
This non-selective approach results in the formation of both possible enantiomers, the (R)- and (S)-forms, in approximately equal amounts. ardena.comnih.gov The resulting product is therefore a racemic mixture. nih.gov The majority of small molecule drugs that possess a chiral center have historically been developed and marketed as racemic mixtures, partly due to the technical challenges and costs associated with separating enantiomers or performing asymmetric synthesis. ardena.comuni-goettingen.de Consequently, metaproterenol sulfate is commercially available and utilized as a racemic mixture.
While the enantiomers of a chiral drug have identical physical and chemical properties in an achiral environment, they can exhibit different pharmacological and toxicological profiles in the chiral environment of the human body. ardena.com
Purification and Analytical Characterization Methodologies
Following synthesis, the purification of metaproterenol sulfate is crucial to remove unreacted starting materials, intermediates, and by-products. Analytical characterization is then performed to confirm the identity, purity, and structure of the final compound.
Purification: High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of pharmaceutical compounds. mdpi.com For metaproterenol sulfate, a reversed-phase HPLC method using a C18 column can be employed. This method separates compounds based on their hydrophobicity, allowing for the isolation of the target compound from more or less polar impurities. Ion-exchange chromatography is another effective method, particularly for isolating ionic compounds like metaproterenol sulfate. nih.gov
Analytical Characterization: A combination of spectroscopic and spectrometric methods is used to characterize the synthesized metaproterenol sulfate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR (Proton NMR) is used to confirm the structure by showing the presence of all expected protons and their chemical environments, including the characteristic patterns of the resorcinol (B1680541) ring and the isopropyl group. nih.gov
Mass Spectrometry (MS): Techniques like Fast Atom Bombardment/Mass Spectrometry (FAB/MS) or Electrospray Ionization (ESI-MS) are used to determine the molecular weight of the compound. For metaproterenol sulfate, this analysis would confirm the mass of the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC with a Diode-Array Detector (DAD) is used not only for purification but also to assess the purity of the final product. mdpi.com The linearity between the peak area and the concentration of the compound is established using calibration curves. mdpi.com
Table 2: Analytical Methods for Metaproterenol Sulfate Characterization
| Technique | Purpose | Information Obtained |
|---|---|---|
| HPLC | Purity assessment and purification. | Retention time, quantification of impurities, isolation of pure compound. mdpi.com |
| ¹H-NMR | Structural confirmation. | Chemical shifts and coupling constants confirming the molecular structure. nih.gov |
| Mass Spectrometry | Molecular weight determination. | Mass-to-charge ratio (m/z) confirming the molecular formula. nih.gov |
| FT-IR Spectroscopy | Functional group identification. | Presence of key functional groups (e.g., O-H, N-H, aromatic C-H, S=O). |
Advanced Analytical and Computational Research on Metaproterenol Sulfate
Analytical Method Development for Compound and Metabolite Characterization
The characterization of metaproterenol (B1677457) and its primary metabolite, metaproterenol-3-O-sulfate, has been facilitated by the development of specific analytical methods. Following oral administration, metaproterenol is chiefly converted to this sulfated conjugate. nih.gov
A key technique for the isolation of this metabolite from biological matrices like human urine is ion exchange column chromatography . nih.gov This method separates molecules based on their net charge. In one study, a gradient of ammonium (B1175870) acetate (B1210297) buffer was successfully used to isolate the ammonium salt of metaproterenol-3-O-sulfate. nih.gov The effectiveness of this separation is crucial for obtaining a pure sample for further characterization.
Following isolation, a combination of analytical techniques is employed to confirm the structure and presence of the compound and its conjugates:
High-Pressure Liquid Chromatography (HPLC) with Fluorescence Analysis: This method was used to confirm the presence of metaproterenol after treating the isolated conjugate with sulfatase, an enzyme that cleaves the sulfate (B86663) group. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: A 250-MHz proton-NMR analysis of the column eluate, when compared to a metaproterenol standard, showed a pattern consistent with a monosubstituted resorcinol (B1680541) ring, supporting the structural assignment of the sulfate conjugate. nih.gov
Mass Spectrometry (MS): Fast atom bombardment/mass spectrometry in both negative and positive ion modes provided molecular weight information, showing a (M-H)⁻ ion at m/z 290 and a (M+H)⁺ ion at m/z 292, which further confirmed the identity of metaproterenol-3-O-sulfate. nih.gov
Enzymatic hydrolysis using purified sulfatase has also been a critical step in analytical procedures to quantify the extent of conjugation, revealing that glucuronidation is not a significant metabolic pathway for metaproterenol. nih.gov
Computational Chemistry and Molecular Modeling
Computational chemistry offers powerful predictive tools that can significantly reduce the time and resources required for experimental optimization in analytical chemistry. rsc.org These in silico approaches have been applied to metaproterenol to design highly selective analytical materials.
Quantum mechanical calculations are used to model molecular structures and energies with high accuracy. researchgate.netDensity Functional Theory (DFT) , a method within this category, has been instrumental in the design of molecularly imprinted polymers (MIPs) for metaproterenol. nih.govbrieflands.com This process involves selecting a functional monomer that will form the most stable complex with the template molecule (metaproterenol) during polymerization. nih.govnih.gov
Researchers have used DFT calculations at the B3LYP/6-31G(d,p) level to optimize the geometries of complexes between metaproterenol (MTP) and various functional monomers and to calculate their interaction energies. nih.govbrieflands.com By comparing these interaction energies, the most suitable monomer can be identified. For instance, calculations predicted that acrylic acid (AA) would form a highly stable complex with metaproterenol, making it an excellent choice for MIP synthesis. nih.gov The stability of these template-monomer complexes is a key determinant of the subsequent MIP's selectivity. rsc.org
Table 1: DFT-Calculated Interaction Energies (ΔE) for Metaproterenol (MTP) and Functional Monomer Complexes.
| Functional Monomer | Interaction Energy (ΔE) in Gas Phase (kJ/mol) |
| Acrylic Acid (AA) | -68.7 |
| Acrylamide (AAM) | -53.6 |
| N-Vinylpyrrolidone (N-VPy) | -48.2 |
| Methacrylic Acid (MAA) | -47.3 |
| Methyl Methacrylate (MMA) | -38.5 |
Data sourced from a computational study aimed at designing a molecularly imprinted polymer for metaproterenol. nih.govbrieflands.com A more negative ΔE indicates a more stable complex.
In silico modeling is fundamental to predicting the non-covalent interactions (such as hydrogen bonds) that govern the binding between a template molecule and functional monomers. rsc.orgnih.gov These predictions are crucial for designing selective extraction materials. The computational screening process allows researchers to evaluate a wide range of functional monomers and solvents without extensive laboratory work. nih.gov
For metaproterenol, computational models were used to assess interactions with several potential monomers. The calculations revealed that acrylic acid was the most promising candidate due to its ability to form strong hydrogen bonds with the hydroxyl and secondary amine groups of the metaproterenol molecule. nih.gov Furthermore, the effect of the solvent (porogen) on these interactions was also modeled using the polarizable continuum model (PCM). brieflands.com This analysis indicated that solvents like DMSO and MeOH would be favorable for the polymerization process, a prediction that was subsequently confirmed experimentally. nih.govbrieflands.com
Development of Specialized Extraction and Separation Techniques
Conventional solid-phase extraction (SPE) methods can lack the selectivity needed to isolate analytes from complex matrices like human plasma. nih.gov To overcome this, specialized techniques have been developed, with molecularly imprinted polymers (MIPs) being a prominent example for the selective extraction of metaproterenol. nih.govresearchgate.netmdpi.com
MIPs are synthetic polymers with tailor-made binding sites that are complementary in shape, size, and functionality to a template molecule—in this case, metaproterenol. mdpi.comnih.gov The polymer is synthesized in the presence of the template. Subsequent removal of the template leaves behind specific recognition sites, allowing the MIP to selectively rebind the target analyte from a complex sample. mdpi.com
A molecularly imprinted solid-phase extraction (MISPE) procedure for metaproterenol was developed based on the findings from the computational studies mentioned previously. nih.gov The MIP was synthesized using a bulk polymerization method with the computationally selected components. nih.gov
Table 2: Composition and Performance of a Metaproterenol-Specific Molecularly Imprinted Polymer.
| Component | Role | Substance Used |
| Template | The molecule to be imprinted | Metaproterenol (MTP) |
| Functional Monomer | Interacts with the template | Acrylic Acid (AA) |
| Cross-linker | Forms the polymer backbone | Ethylene Glycol Dimethacrylate (EGDMA) |
| Initiator | Starts the polymerization | 2,2′-Azobisisobutyronitrile (AIBN) |
| Solvent (Porogen) | Solubilizes components | DMSO:MeOH (90:10 %V/V) |
| Performance Metric | Result | |
| Linear Calibration Range | 0.026–8.0 µg mL⁻¹ | |
| Limit of Detection | 0.01 µg mL⁻¹ | |
| Mean Recovery from Plasma | 92.2% |
Data from the development of a MISPE procedure combined with differential pulse voltammetry for metaproterenol determination. nih.govbrieflands.com
This MISPE method demonstrated high recovery and a low limit of detection for metaproterenol in human plasma, showcasing the success of combining computational design with advanced polymer synthesis to create highly selective separation materials. nih.gov
Emerging Research Directions and Theoretical Applications of Metaproterenol Sulfate
Metaproterenol (B1677457) sulfate (B86663), a beta-2 adrenergic receptor agonist, has long been established for its bronchodilator effects. However, ongoing and future research seeks to explore its full therapeutic potential beyond this primary application. Emerging research is focused on understanding the broader functions of beta-2 receptors, innovating drug delivery methods, elucidating pharmacological interactions, and investigating novel therapeutic applications.
Q & A
Q. What statistical approaches are recommended for analyzing subsampling errors in Metaproterenol sulfate stability studies?
-
Methodological Answer : Use nested ANOVA to quantify variability between subsamples. Calculate the sampling and analytical error (sFE) using the formula:
Ensure subsamples represent the entire batch by following ASTM guidelines for particulate sampling, including incremental sampling and homogenization .
Guidelines for Data Reporting
- Experimental Replication : Document all synthesis and characterization steps in the "Experimental" section, adhering to journal requirements for reproducibility (e.g., Beilstein Journal of Organic Chemistry standards) .
- Meta-Analysis Transparency : Pre-register protocols on PROSPERO and provide raw data in supplementary files to allow independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
